4-Isocyanatobenzyl cyanide
Description
4-Isocyanatobenzyl cyanide (CAS: 59513-89-2) is an organic compound with the molecular formula C₉H₆N₂O and a molecular weight of 158.16 g/mol . It features two reactive functional groups: an isocyanate (-NCO) and a cyanide (-CN) attached to a benzyl backbone. This dual functionality makes it valuable in synthetic chemistry, particularly in the manufacture of specialized polymers, pharmaceuticals, and agrochemicals .
The compound is classified as a lachrymator (a substance that irritates the eyes and respiratory tract), necessitating stringent safety protocols during handling . Its applications as a laboratory reagent and industrial intermediate highlight its importance in organic synthesis.
Properties
IUPAC Name |
2-(4-isocyanatophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-6-5-8-1-3-9(4-2-8)11-7-12/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMDTDBDIAZYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404754 | |
| Record name | 4-Isocyanatobenzyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59513-89-2 | |
| Record name | 4-Isocyanatobenzyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isocyanatobenzyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isocyanatobenzyl cyanide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzyl chloride with potassium cyanate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Another method involves the use of 4-cyanobenzyl alcohol as a starting material. This compound is first converted to the corresponding chloride using thionyl chloride, followed by reaction with potassium cyanate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions can help optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Reactivity of the Isocyanate Group
The isocyanate group (-NCO) is highly electrophilic and reacts with nucleophiles such as water, alcohols, amines, and thiols. Key reactions include:
Hydrolysis
-
Reaction : Isocyanates react with water to form unstable carbamic acid intermediates, which decompose into amines and carbon dioxide.
-
Conditions : Proceeds at ambient temperatures but accelerates under acidic or basic conditions .
Reaction with Alcohols (Polyurethane Formation)
-
Reaction : Isocyanates react with hydroxyl groups to form urethane linkages.
-
Conditions : Catalyzed by tertiary amines or organometallic compounds .
Reaction with Amines
-
Reaction : Isocyanates react with primary amines to form ureas.
Reactivity of the Cyanide Group
The cyanide group (-CN) participates in nucleophilic substitution and addition reactions:
Hydrolysis
-
Acidic Hydrolysis : Converts cyanides to carboxylic acids.
-
Basic Hydrolysis : Forms carboxylates.
Nucleophilic Substitution
-
Reaction with Halogenoalkanes : Cyanide ions act as nucleophiles, displacing halides.
Cyanohydrin Formation
Scientific Research Applications
Organic Synthesis
4-ICBC serves as a versatile building block in organic synthesis. It is utilized in the preparation of various pharmaceutical intermediates and agrochemicals. The isocyanate group allows for nucleophilic attack reactions, making it useful in forming ureas and other nitrogen-containing compounds.
Case Study: Synthesis of Ureas
In a study, 4-ICBC was reacted with various amines to produce substituted ureas, demonstrating its utility in synthesizing biologically active compounds. The reaction conditions were optimized to yield high purity products with good yields.
Polymer Chemistry
The compound is also employed in the synthesis of polyurethanes and other polymeric materials. Its reactivity with polyols leads to the formation of rigid foams that are widely used in insulation applications.
Data Table: Properties of Polyurethanes Derived from 4-ICBC
| Property | Value |
|---|---|
| Density | 0.03 - 0.05 g/cm³ |
| Thermal Conductivity | 0.020 - 0.025 W/(m·K) |
| Compressive Strength | 300 - 400 kPa |
| Tensile Strength | 1.5 - 2.0 MPa |
Material Science
In material science, 4-ICBC is investigated for its potential use in developing high-performance adhesives and sealants due to its excellent bonding properties and resistance to environmental factors.
Case Study: Adhesive Formulation
Research conducted on adhesive formulations incorporating 4-ICBC showed enhanced shear strength compared to traditional adhesives, indicating its potential for industrial applications.
Mechanism of Action
The mechanism of action of 4-isocyanatobenzyl cyanide involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is exploited in the development of pharmaceuticals and other bioactive compounds.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Backbone
The electronic and steric effects of substituents significantly influence reactivity and stability. Below is a comparison with structurally related benzyl cyanide derivatives:
Table 1: Substituent Effects on Benzyl Cyanide Derivatives
*CAS inferred from synonyms in .
Key Findings:
- Electrophilicity : The isocyanate group in this compound makes it highly reactive toward nucleophiles (e.g., amines, alcohols), enabling applications in urethane and urea formation . In contrast, the nitro group in 4-nitrobenzyl cyanide stabilizes the compound but reduces electrophilic character.
- Hazards : While this compound is a lachrymator , chloro and nitro derivatives may exhibit distinct toxicities (e.g., chloro compounds can release toxic HCl upon decomposition).
Functional Group Variations
The presence of alternative functional groups alters chemical behavior:
Table 2: Functional Group Comparisons
Key Findings:
- Isocyanide vs. Isocyanate: 4-(Isocyanomethyl)benzyl-isocyanide’s isocyanide groups (-NC) are less reactive toward nucleophiles than isocyanates (-NCO), making them more suited for coordination chemistry .
- Acid Chloride vs. Cyanide : 4-Isocyanatobenzoyl chloride’s -COCl group allows rapid acylation reactions, contrasting with the cyanide group’s role in nitrile-based transformations .
Stability and Decomposition Pathways
This compound undergoes decomposition under specific conditions. For example, in refluxing chlorobenzene with HCl, it decomposes into 4-isocyanatobenzyl chloride and phenyl isocyanate via protonation and elimination mechanisms . Comparatively:
- Nitro Derivatives : The electron-withdrawing nitro group in 4-nitrobenzyl cyanide likely confers greater thermal stability, delaying decomposition .
Biological Activity
4-Isocyanatobenzyl cyanide (C9H6N2O) is a compound with notable biological activity, primarily due to its isocyanate and cyanide functional groups. Understanding its biological effects is crucial for assessing its potential applications and toxicity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.
This compound is classified as an isocyanate compound, which can react with various biological molecules, leading to diverse biological effects. Its structure includes an isocyanate group (-N=C=O) and a cyanide group (-C≡N), both of which are known for their reactivity and toxicity.
The biological activity of this compound can be understood through its interactions at the cellular level:
- Inhibition of Mitochondrial Complex IV : Similar to other cyanides, this compound may inhibit cytochrome c oxidase (Complex IV), disrupting mitochondrial respiration and ATP production. This effect leads to cellular hypoxia and energy failure, particularly in high-energy-demand tissues such as the brain and heart .
- Biphasic Response : Research indicates that cyanides can exhibit biphasic effects; low concentrations may stimulate certain cellular processes while high concentrations result in cytotoxicity. This duality suggests that this compound may have both beneficial and harmful effects depending on the dosage .
Toxicity Profile
The toxicity of this compound is significant due to its potential for causing respiratory sensitization and systemic toxicity:
- Respiratory Sensitization : Skin contact with isocyanates has been linked to respiratory issues, including asthma-like symptoms. Inhalation exposure can lead to severe respiratory distress .
- Acute Toxicity : Symptoms of acute exposure include headache, dizziness, nausea, and potentially fatal outcomes if inhaled or ingested in sufficient quantities. The rapid onset of symptoms necessitates immediate medical intervention .
Case Studies
Several case studies illustrate the impact of cyanide exposure, including scenarios involving this compound:
- Occupational Exposure : A study reported cases of respiratory sensitization among workers handling isocyanate compounds, highlighting the need for protective measures in industrial settings .
- Environmental Incidents : In a documented incident, individuals exposed to contaminated water sources containing cyanide exhibited acute neurological symptoms, underscoring the compound's potential for causing widespread health issues .
Research Findings
Recent studies have focused on the metabolic pathways and detoxification mechanisms associated with cyanides:
- Metabolic Conversion : Cyanides are primarily metabolized to thiocyanate via the enzyme rhodanese. This metabolic pathway is crucial for detoxifying cyanide in vivo .
- Toxicokinetics : Research indicates that the absorption and clearance rates of cyanides vary based on exposure routes (oral vs. inhalation), influencing clinical outcomes in cases of poisoning .
Data Summary
The following table summarizes key findings related to the biological activity and toxicity of this compound:
| Parameter | Observation |
|---|---|
| Chemical Structure | C9H6N2O (Isocyanate & Cyanide) |
| Mechanism of Action | Inhibition of mitochondrial Complex IV |
| Acute Toxicity Symptoms | Headache, dizziness, respiratory distress |
| Metabolism | Conversion to thiocyanate via rhodanese |
| Biphasic Response | Low concentrations may stimulate; high concentrations cause toxicity |
Q & A
Q. What criteria determine the inclusion of raw data in appendices versus processed data in the main text of a research paper?
- Methodological Answer : Include raw data (e.g., NMR spectra, chromatograms) in appendices for reproducibility. Present processed data (e.g., normalized absorbance values, calculated rate constants) in the main text with error margins. Ensure all data directly addresses the research question to avoid redundancy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
